![molecular formula C22H23FNO3P B2956445 Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate CAS No. 476624-82-5](/img/structure/B2956445.png)
Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate
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Description
“Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate” is a chemical compound with the molecular formula C22H23FNO3P . It has an average mass of 399.395 Da and a monoisotopic mass of 399.139954 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 545.4±60.0 °C at 760 mmHg, and a flash point of 283.6±32.9 °C . It also has certain calculated properties, such as a molar refractivity of 108.7±0.4 cm3, a polar surface area of 60 Å2, and a molar volume of 315.5±5.0 cm3 .Scientific Research Applications
Photoinitiation in Polymerization
This compound acts as a photoinitiator in polymerization processes. When exposed to near UV and visible light, it can be incorporated into a polymeric matrix and initiate radical chain polymerization . This application is crucial for developing new polymeric materials with specific properties for industrial use.
Biomedical Scaffolding
It serves as a dopant in silicone elastomer for creating 3D biocompatible scaffolds . These scaffolds are essential in tissue engineering, providing a structure that mimics the extracellular matrix and supports cell growth and differentiation.
Micro-fabrication of 3D Hydrogels
The compound is used in two-photon polymerization for the micro-fabrication of 3D hydrogels . These hydrogels have potential applications in biomedical and tissue engineering fields, such as creating intricate structures for cell culture and tissue regeneration.
Flame Retardancy and Dielectric Properties Enhancement
In the field of materials science, this phosphinate derivative is used to improve the flame retardancy and dielectric properties of epoxy resin . By modifying the epoxy thermosets with this compound, materials with enhanced safety and performance can be developed for electronic applications.
Nucleophilic Substitution Reactions
The benzylic position of this compound is reactive towards nucleophilic substitution reactions . This reactivity is exploited in synthetic organic chemistry to create a variety of complex molecules .
Radical Bromination
This compound can undergo radical bromination at the benzylic position, which is a key reaction in organic synthesis. The brominated products can serve as intermediates in the synthesis of more complex molecules .
Organometallic Reactions
The benzylic position is also amenable to reactions with organometallic compounds. This includes cross-coupling reactions like the Suzuki and Stille reactions , which are widely used in the synthesis of pharmaceuticals and fine chemicals .
Electrophilic Aromatic Substitution
Although not a primary application, the compound’s structure suggests potential reactivity towards electrophilic aromatic substitution . This type of reaction is fundamental in the diversification of aromatic compounds, which are prevalent in drug molecules and agrochemicals .
properties
IUPAC Name |
[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-(2-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FNO3P/c1-24(2)18-12-14-19(15-13-18)28(26,27-16-17-8-4-3-5-9-17)22(25)20-10-6-7-11-21(20)23/h3-15,22,25H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODQNKQWPYWQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2F)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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